![molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8](/img/structure/B596345.png)

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

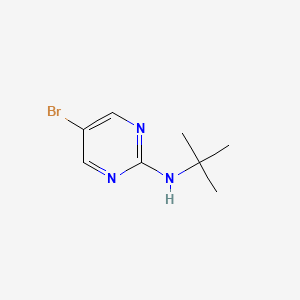

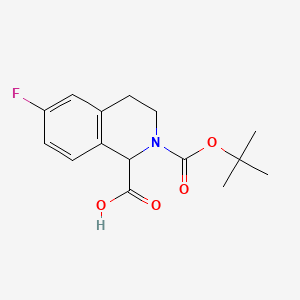

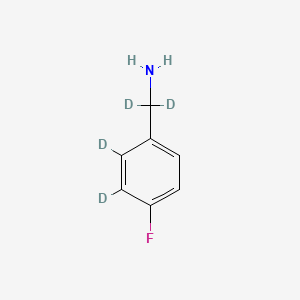

“3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride” is a chemical compound. Its IUPAC name is 3-azabicyclo [3.1.1]heptane-6-carboxylic acid .

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7(10)6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2,(H,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Physical and Chemical Properties Analysis

The molecular weight of this compound is 141.17 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis of Enantiopure Analogues and Derivatives

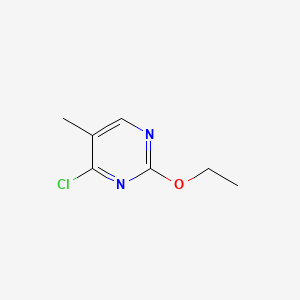

One area of research involves the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, highlighting the compound's utility in obtaining both enantiomers of valuable ketones used as precursors for pharmacologically active compounds (Avenoza et al., 2002). Similarly, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular [2+2] photocycloaddition demonstrates the compound's role in creating bicyclic analogues of biologically significant molecules (Susanne Petz, K. Wanner, 2013).

Building Blocks for Medicinal Chemistry

The compound has been identified as a promising building block for further selective derivatization, particularly for creating novel piperidine derivatives that are conformationally restricted, which is crucial for the development of new therapeutic agents (A. Denisenko et al., 2010). This utility underscores its potential in medicinal chemistry, where the structural features of the compound can be exploited to design molecules with desired pharmacokinetic and pharmacodynamic properties.

Advanced Building Blocks for Drug Discovery

Moreover, a rapid two-step synthesis method has been developed for substituted 3-azabicyclo[3.2.0]heptanes from very common chemicals, indicating the compound's relevance as an advanced building block in drug discovery. This method emphasizes the compound's versatility and accessibility for synthesizing structurally complex and diverse molecular entities (A. Denisenko et al., 2017).

Future Directions

Properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVVZLFGLVPILN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

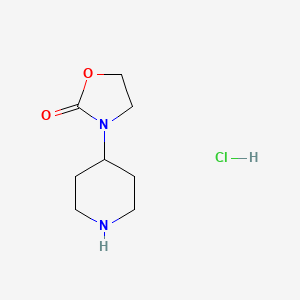

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B596271.png)